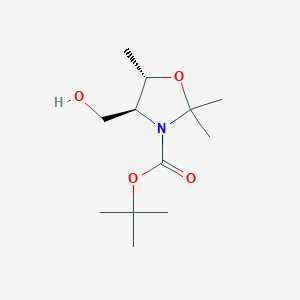

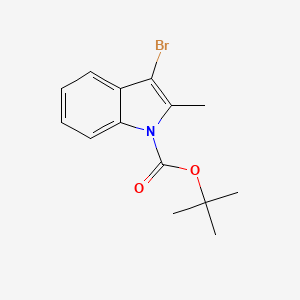

![molecular formula C12H24N2O B1519401 1-[2-(ピペリジン-4-イルオキシ)エチル]ピペリジン CAS No. 917003-52-2](/img/structure/B1519401.png)

1-[2-(ピペリジン-4-イルオキシ)エチル]ピペリジン

概要

説明

“1-[2-(Piperidin-4-yloxy)ethyl]piperidine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

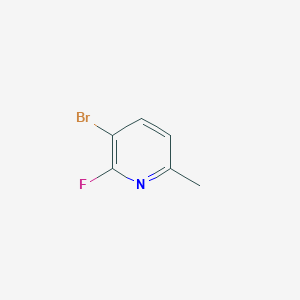

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The molecular formula of “1-[2-(Piperidin-4-yloxy)ethyl]piperidine” is C12H24N2O, and its molecular weight is 212.33 .科学的研究の応用

医薬品設計における役割

ピペリジンは、医薬品設計のための最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラス、ならびにアルカロイドに存在します .

さまざまな誘導体の形成

さまざまなピペリジン誘導体:置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを形成する分子内および分子間反応に関する科学文献 .

抗がん作用

ピペリジンは、単独で、またはいくつかの新規薬剤と組み合わせて治療した場合、乳がん、前立腺がん、結腸がん、肺がん、卵巣がんなどの癌に対する潜在的な臨床薬として作用します .

タモキシフェンからの合成

研究によると、ピペリジン誘導体1-(2-(4-(ジベンゾ[b,f]チエピン-10-イル)フェノキシ)エチル)ピペリジン(DTPEP)は、タモキシフェン(TAM)から合成されました。 DTPEPの効果は、エストロゲンレセプター(ER)陰性細胞(MDA-MB-231)とER陽性細胞(MCF-7)の両方で観察されています .

抗ウイルス作用

ピペリジン誘導体は、抗ウイルス薬として使用されてきました .

抗マラリア作用

ピペリジン誘導体は、抗マラリア薬としても使用されてきました .

抗菌および抗真菌作用

抗炎症および鎮痛作用

作用機序

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

1-(2-piperidin-4-yloxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGBPVDKVYYBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

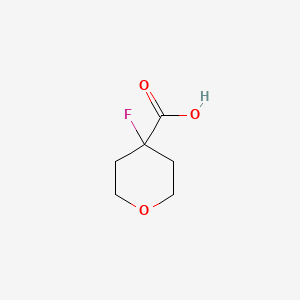

![3-[(4-aminophenyl)formamido]propanamide](/img/structure/B1519337.png)

![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)